molecular formula C17H16O2 B061112 ethyl 2-(9H-fluoren-9-yl)acetate CAS No. 159803-52-8

ethyl 2-(9H-fluoren-9-yl)acetate

Cat. No.: B061112
CAS No.: 159803-52-8
M. Wt: 252.31 g/mol
InChI Key: KSSIOELMUJKEML-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-fluoren-9-yl)acetate is an organic compound with the molecular formula C17H16O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to the 2-position of the 9H-fluoren-9-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(9H-fluoren-9-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(9H-fluoren-9-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of fluorene with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9H-fluoren-9-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(9H-fluoren-9-yl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-(9H-fluoren-9-yl)ethanol, using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: 2-(9H-fluoren-9-yl)acetic acid.

    Reduction: 2-(9H-fluoren-9-yl)ethanol.

    Substitution: 2-(9H-fluoren-9-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(9H-fluoren-9-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biology: The compound can be used as a fluorescent probe for studying biological processes due to its aromatic structure and potential for fluorescence.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of polymers and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(9H-fluoren-9-yl)acetate depends on its specific application. In the context of its use as a fluorescent probe, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing researchers to track its presence and interactions in biological systems. The molecular targets and pathways involved in its potential pharmaceutical applications are still under investigation, but it is believed to interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Ethyl 2-(9H-fluoren-9-yl)acetate can be compared with other fluorene derivatives such as:

    2-(9H-fluoren-9-yl)acetic acid: Similar structure but lacks the ethyl ester group, making it more polar and less lipophilic.

    9H-fluoren-9-yl acetate: Contains an acetate group instead of the ethyl ester, which may affect its reactivity and applications.

    9H-fluoren-9-yl methyl ether: Contains a methyl ether group, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the fluorene core with an ethyl ester group, providing a balance of lipophilicity and reactivity that is useful in various applications.

Properties

IUPAC Name

ethyl 2-(9H-fluoren-9-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSIOELMUJKEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370172
Record name Ethyl fluorene-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159803-52-8
Record name Ethyl fluorene-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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